2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene
CAS No.: 1417567-44-2
Cat. No.: VC2730901
Molecular Formula: C7H3Br2ClF2O
Molecular Weight: 336.35 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene - 1417567-44-2](/images/structure/VC2730901.png)
Specification
CAS No. | 1417567-44-2 |
---|---|
Molecular Formula | C7H3Br2ClF2O |
Molecular Weight | 336.35 g/mol |
IUPAC Name | 2,4-dibromo-1-[chloro(difluoro)methoxy]benzene |
Standard InChI | InChI=1S/C7H3Br2ClF2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Standard InChI Key | HQSPIWKTANYBTR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)Br)OC(F)(F)Cl |
Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC(F)(F)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene consists of a benzene ring with two bromine atoms at positions 2 and 4, and a chloro(difluoro)methoxy group (-OCF₂Cl) at position 1. The molecular formula is C₇H₃Br₂ClF₂O, representing a structural combination of features observed in similar compounds such as 2,4-dibromoanisole and 1-bromo-4-[chloro(difluoro)methoxy]benzene.
Physical Properties
Based on the properties of structurally similar compounds, the predicted physical properties of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene are presented in Table 1. These estimations are derived from the known properties of related halogenated aromatic compounds.
Table 1: Estimated Physical Properties of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene
The presence of the chloro(difluoro)methoxy group likely contributes to increased lipophilicity compared to 2,4-dibromoanisole, while the bromine atoms at positions 2 and 4 may enhance its crystal packing properties and thermal stability.
Chemical Properties
The chemical behavior of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene is primarily influenced by the electron-withdrawing effects of its halogen substituents and the chloro(difluoro)methoxy group. Some of its predicted chemical properties include:
-
Reactivity in Substitution Reactions: The bromine atoms at positions 2 and 4 can participate in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the compound to serve as a versatile building block in organic synthesis.
-
Stability: The presence of multiple halogen atoms enhances the compound's stability toward oxidation and hydrolysis, making it resistant to degradation under various conditions.
-
Halogen Bonding: The bromine atoms can facilitate halogen bonding, a property that can be exploited in crystal engineering and supramolecular chemistry applications.
-
Electron Distribution: The electron-withdrawing halogens create an electron-deficient aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.
Synthesis Methods
Reaction Conditions
Based on the synthesis of similar compounds, the following reaction conditions might be suitable for the preparation of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene:
-
Bromination Conditions: Using trifluoroacetic acid (TFA) as a solvent at 40°C with controlled addition of Br₂, similar to the conditions used for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone .
-
Difluoromethylation Conditions: The introduction of the difluoromethyl group typically involves the use of difluorocarbene reagents, bases, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
-
Industrial Methods: Large-scale production might employ continuous flow reactors with metal catalysts such as palladium or copper to enhance reaction efficiency and yield.
Applications and Research
Scientific Research Applications
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene has potential applications in various scientific fields:
-
Chemical Synthesis: It can serve as a valuable building block for the synthesis of more complex fluorinated compounds used in materials science and pharmaceuticals.
-
Medicinal Chemistry: The compound's unique halogen pattern makes it potentially useful in drug discovery programs, particularly for developing compounds with improved pharmacokinetic properties .
-
Materials Science: Its halogen bonding capabilities could be exploited in designing novel materials with specific structural and electronic properties.
Structure-Activity Relationships
Table 2 presents a comparison of the inhibitory activity of various halogenated aromatic compounds against Jurkat cell lysis, demonstrating how subtle changes in halogen substitution patterns can significantly affect biological activity.
Table 2: Inhibitory Activity of Selected Halogenated Compounds
Compound | Substitution Pattern | Inhibition of Jurkat Cell Lysis IC₅₀ (μM) |
---|---|---|
21 | Benzene | 8.46 |
22 | 2-F-benzene | 2.03 |
23 | 3-F-benzene | ~20 |
24 | 4-F-benzene | 9.65 |
3a | 2,4-diF-benzene | 1.17 |
25 | 3,4-diF-benzene | 18.6 |
26 | 2,4,6-triF-benzene | 1.76 |
27 | 2-Cl-benzene | 4.01 |
32 | 2-Br-benzene | 2.66 |
33 | 3-Br-benzene | 2.11 |
34 | 4-Br-benzene | 8.77 |
Based on this data, the 2,4-dihalogenated pattern (as in compound 3a) shows particularly potent inhibitory activity, suggesting that 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene might exhibit similar biological properties .
Comparative Analysis with Similar Compounds
To better understand the position of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene among related compounds, Table 3 presents a comparative analysis of its estimated properties alongside those of structurally similar compounds.
Table 3: Comparative Analysis of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene and Related Compounds
The unique combination of the 2,4-dibromo substitution pattern and the chloro(difluoro)methoxy group in 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene likely confers distinct chemical reactivity and biological activity compared to the related compounds, potentially making it valuable for specialized applications in medicinal chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume